molecular formula C5H5N5S B12654203 2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione CAS No. 21308-86-1

2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione

Cat. No.: B12654203
CAS No.: 21308-86-1
M. Wt: 167.19 g/mol
InChI Key: XCDXQMHPLJXTPC-UHFFFAOYSA-N
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Description

2,8-Dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione is a heterocyclic compound that belongs to the class of pyrimidotriazines This compound is characterized by its unique structure, which includes a fused pyrimidine and triazine ring system with a thione group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid and subsequent intramolecular cyclization . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,8-Dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,8-Dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antitumor agent.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells . The compound may also interact with enzymes and proteins involved in cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

21308-86-1

Molecular Formula

C5H5N5S

Molecular Weight

167.19 g/mol

IUPAC Name

2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione

InChI

InChI=1S/C5H5N5S/c11-5-3-4(7-1-8-5)10-9-2-6-3/h1-2H,(H,6,9)(H2,7,8,10,11)

InChI Key

XCDXQMHPLJXTPC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=S)C2=C(N1)NNC=N2

Origin of Product

United States

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